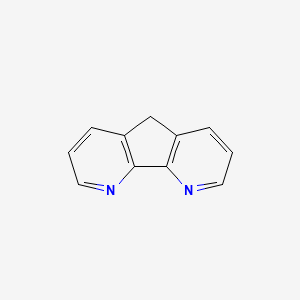

4,5-Diazafluorene

Descripción

Contextualization within Polycyclic Aza-Heterocyclic Chemistry

4,5-Diazafluorene is a prominent member of the polycyclic aza-heterocyclic compounds, a class of molecules that incorporate nitrogen atoms within a fused-ring system. semanticscholar.orgigminresearch.com This classification places it in the company of fundamentally important ligands like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen), which are staples in coordination chemistry. semanticscholar.orgmdpi.com DAF is intrinsically linked to 1,10-phenanthroline, from which it is historically synthesized via an oxidative ring contraction, a process that transforms the central six-membered ring of phenanthroline into a five-membered ring. tandfonline.comrsc.org

While sharing the bidentate N,N-chelating motif with bpy and phen, the presence of the fluorene-like scaffold in DAF introduces distinct properties that set it apart. semanticscholar.org These differences have fueled research into its applications as a ligand in catalysis and as a building block for functional materials, such as electron-transporting layers in organic electronics and fluorescent sensors. semanticscholar.orgresearchgate.net

Distinctive Structural Features and Their Impact on Research Trajectories

The research interest in this compound is largely driven by its unique structural attributes, which differ significantly from those of its parent compound, 1,10-phenanthroline. These features have opened up specific and promising avenues of chemical investigation.

Key Structural Characteristics:

Fused Five-Membered Ring: The central cyclopentane (B165970) ring introduces conformational rigidity to the molecule. mdpi.com This rigidity, combined with the planarity of the aromatic system, influences its packing in the solid state and its interaction with other molecules. ontosight.ai

Reactive Methylene (B1212753) Bridge: A defining feature of DAF is the reactive methylene group at the C9 position. semanticscholar.org This site is acidic and can be readily deprotonated or functionalized, allowing for the synthesis of a vast library of derivatives. This contrasts with the less reactive backbone of phenanthroline. The C9 position has been modified to attach various organic groups, leading to materials with tailored electronic and optical properties. ontosight.ainih.govnih.gov For example, its derivative, 4,5-diazafluoren-9-one (B35911) (DAFO), where the C9 position is a carbonyl group, is a key intermediate and a widely used ligand itself. chemimpex.comnih.gov

Altered N-Donor Geometry: The ring contraction from 1,10-phenanthroline to this compound increases the distance between the two nitrogen donor atoms. This modification of the "bite angle" and chelation geometry affects the stability and electronic properties of the metal complexes it forms. semanticscholar.orgrsc.org This has been a critical factor in its successful application in catalysis, where DAF-ligated catalysts exhibit unique reactivity and efficiency compared to their phen or bpy counterparts. nih.gov

These structural elements have a profound impact on the direction of research. The functionalizable C9-position has been exploited to create ambidentate ligands capable of forming coordination polymers and multimetallic assemblies. researchgate.netrsc.org In materials science, the rigid, electron-deficient core of DAF is being incorporated into larger conjugated systems to produce bipolar materials for organic light-emitting diodes (OLEDs) and sensitizers for dye-sensitized solar cells. nih.govtandfonline.com Specifically, the unique electronic properties and ligand characteristics of DAF and its ketone derivative, DAFO, have proven exceptionally effective in palladium-catalyzed aerobic oxidation reactions, a field where traditional bipyridine ligands often inhibit the reaction. nih.gov

The table below summarizes the key structural differences between this compound and its parent heterocycle, 1,10-phenanthroline.

| Feature | 1,10-Phenanthroline | This compound | Impact on Research |

| Central Ring | 6-membered aromatic | 5-membered non-aromatic | Alters rigidity and electronic properties. mdpi.com |

| N-N Donor Distance | ~2.72 Å | ~3.05 Å | Modifies metal chelation geometry, impacting catalytic activity and complex stability. rsc.org |

| C9 Position | Not present | Reactive methylene (CH₂) bridge | Allows for extensive derivatization to tune properties for materials and catalysis. semanticscholar.org |

The photophysical properties of this compound derivatives are also a direct consequence of their structure. The introduction of the oxygen atom in 4,5-diazafluoren-9-one, for instance, results in a significant red-shift of the emission band compared to the oxygen-free analogue. rsc.org This tunability is central to its application in optoelectronics.

The following table details some of the research applications that have emerged from the distinct structural features of this compound and its derivatives.

| Structural Feature | Derivative Example | Research Application | Scientific Finding |

| Reactive C9 Position | 9,9-diaryl-4,5-diazafluorenes | Organic Light-Emitting Diodes (OLEDs) | Introduction of a diazafluorene unit via the C9 position can improve electron injection in OLEDs without altering the emission color. acs.org |

| Unique Bite Angle/Electronics | 4,5-Diazafluoren-9-one (DAFO) | Palladium-Catalyzed Oxidation | DAFO serves as a uniquely effective ligand for aerobic oxidation reactions, where other bipyridine-type ligands fail. nih.gov |

| Rigid, Planar System | DAF-based Schiff bases | Dye-Sensitized Solar Cells (DSSCs) | The π-conjugated system of DAF derivatives allows them to act as efficient photosensitizers in DSSCs. tandfonline.com |

| Electron-Deficient Core | DAF-Triphenylamine conjugate | Bipolar Host Materials | Combining the electron-transporting DAF unit with a hole-transporting unit creates bipolar materials with high thermal stability for OLEDs. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Functionalization Strategies

Established Synthetic Routes to the 4,5-Diazafluorene Core

The foundational this compound structure is most commonly accessed from the readily available 1,10-phenanthroline (B135089). This transformation involves a key multi-step process.

The primary and most established route to the this compound core begins with 1,10-phenanthroline. tandfonline.com This process involves two main steps:

Oxidative Ring Contraction: 1,10-phenanthroline undergoes an oxidative ring contraction of its central ring when treated with an oxidizing agent, typically potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. rsc.orgrsc.org This reaction yields 4,5-diazafluoren-9-one (B35911) (often abbreviated as dafo). rsc.org The reaction pathway is thought to proceed through a benzil-benzilic acid type ring contraction. semanticscholar.org However, this step can be low-yielding, with reports of approximately 20%, as by-products like 2,2′-bipyridyl-3,3′-dicarboxylic acid can also be formed. semanticscholar.org

Reduction of the Ketone: The resulting 4,5-diazafluoren-9-one is then reduced to form the parent this compound (dafH). A common method for this reduction is the Wolff–Kishner reaction, which uses hydrazine (B178648) monohydrate at elevated temperatures. rsc.orgmdpi.com

This contraction of the central ring from a six-membered ring in 1,10-phenanthroline to a five-membered ring in this compound significantly alters the geometry, increasing the distance between the two nitrogen donor atoms. rsc.org

Targeted Derivatization Approaches

The this compound scaffold offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives with tailored electronic, optical, and coordination properties. semanticscholar.org The reactive methylene (B1212753) unit at the C9-position is a primary target for modification. semanticscholar.org

The methylene bridge at the C9-position is acidic and can be deprotonated to form the monoanionic 4,5-diazafluorenide (daf⁻), which can then react with various electrophiles. rsc.org This reactivity is central to creating diverse derivatives.

Phosphine (B1218219) Functionalization: A phosphine arm has been installed at the C9-position to create ligands such as 9-(2-(diphenylphosphino)ethyl)-4,5-diazafluorene (dafₚH), which can be used to assemble complex macrocycles. rsc.orgacs.org

Hydroxy-alkynyl Functionalization: The reaction of 4,5-diazafluoren-9-one with alkynes can introduce 9-hydroxy-9-alkynyl groups, creating ligands with multiple potential coordination sites. rsc.org

Spiro-derivatives: The ketone group of 4,5-diazafluoren-9-one can be used to construct spirocyclic systems. For instance, treatment with sodium cyanide and ammonium (B1175870) carbonate leads to the formation of (4',5'-diaza-9'-fluorene)-spiro-5-hydantoin. uni-plovdiv.bg Novel spiro-bridged chromophores have also been synthesized, linking the C9-position to donor-acceptor systems. acs.orgnih.gov

Alkylation and arylation provide powerful tools to modify the steric and electronic properties of the this compound system. These substitutions can occur at the C9 position or directly on the aromatic rings.

A homologous series of 9,9-dialkyl-4,5-diazafluorene compounds has been prepared by the alkylation of this compound using appropriate alkyl bromides under basic conditions. researchgate.netnih.gov Similarly, aryl groups can be introduced. A notable example is the synthesis of 3,6-dimesityl-substituted this compound, which adds significant steric bulk to the ligand. rsc.org Aryl groups can also be added at the C9-position; for example, 9,9-bis(4-methoxyphenyl)-4,5-diazafluorene was synthesized via a Friedel–Crafts reaction of 4,5-diazafluoren-9-one with anisole (B1667542) in the presence of sulfuric acid. researchgate.net A series of donor-acceptor molecules were created by reacting 4,5-diazafluoren-9-one with triphenylamine (B166846), also using a sulfuric acid-mediated Friedel-Crafts reaction. nih.gov

| Derivative Name | Substitution Position(s) | Synthetic Method | Precursor | Reference |

|---|---|---|---|---|

| 9,9-dialkyl-4,5-diazafluorene | C9 | Alkylation with alkyl bromide under basic conditions | This compound | nih.gov |

| 9,9-dimethyl-4,5-diazafluorene (Me₂daf) | C9 | Alkylation | This compound | rsc.org |

| 3,6-dimesityl-4,5-diazafluorene | C3, C6 | Multi-step synthesis starting from modified phenanthroline | 3,6-dimesityl-4,5-diazafluoren-9-one | rsc.orgacs.org |

| 9,9-bis(4-methoxyphenyl)-4,5-diazafluorene | C9 | Friedel–Crafts reaction with anisole and H₂SO₄ | 4,5-diazafluoren-9-one | researchgate.net |

| TPA(PDAF)n (Triphenylamine-Polydizafluorene) | C9 | Friedel–Crafts reaction with triphenylamine and H₂SO₄ | 4,5-diazafluoren-9-one | nih.gov |

The electron-accepting nature of the this compound core makes it an excellent component for creating materials with interesting electronic properties, such as donor-acceptor (D-A) systems and redox-active molecules. acs.org

Dithiole Derivatives: Redox-active 1,3-dithiole rings have been fused to the this compound framework. researchgate.net The synthesis of 4′,5′-diaza-9′-(4,5-dialkylthio-1,3-dithiol-2-ylidene)fluorenes creates intramolecular D-A systems where the sulfur-rich dithiole unit acts as the electron donor. acs.org

Donor-Acceptor Systems: Spiro-configured chromophores have been synthesized that orthogonally link an electron donor, such as an aryl amino group, to the C9-position of the this compound acceptor moiety. acs.orgnih.gov Other D-A molecules have been constructed by linking triphenylamine (donor) to the diazafluorene unit (acceptor). nih.gov

Fullerene Conjugates: The this compound moiety has been attached to fullerene C₆₀, creating large, ditopic ligands capable of forming coordination polymers. rsc.org

Cyanomethylene Derivatives: π-conjugated acceptor-type molecules have been synthesized that incorporate a cyanomethylene unit at the C9 position, which acts as a strong electron acceptor site. researchgate.net

These modifications are crucial for applications in materials science, including organic electronics and sensing. The electronic properties, such as the HOMO and LUMO energy levels, can be systematically tuned by altering the incorporated moieties. For instance, introducing this compound groups into oligomers has been shown to significantly lower their LUMO energy levels. researchgate.netnih.gov

Schiff base condensation is a straightforward and effective method for derivatizing this compound. This reaction typically involves the condensation of the ketone group in 4,5-diazafluoren-9-one with a primary amine. scispace.com

These reactions have been carried out using various synthetic conditions:

Conventional Heating: Condensation of 4,5-diazafluoren-9-one with amines in a solvent like toluene (B28343) or methanol, often under reflux and sometimes with an acid catalyst like p-toluenesulfonic acid. tandfonline.comdaneshyari.com

Solvent-Free Synthesis: Grinding 4,5-diazafluoren-9-one with substituted amines at room temperature using a SnCl₂ catalyst has been reported. scispace.com

Microwave-Assisted Green Synthesis: An environmentally friendly approach utilizes microwave irradiation to synthesize Schiff bases from 4,5-diazafluoren-9-one and various amines in water, using polystyrene sulfonic acid as a catalyst. asianpubs.orgasianpubs.org This method is noted for being rapid and high-yielding. asianpubs.org

Design and Synthesis of Conjugated Co-oligomers

The design of conjugated co-oligomers incorporating the this compound moiety is driven by the goal of creating novel materials with tailored electronic and photophysical properties for applications in organic electronics. pkusz.edu.cn The this compound unit is a key building block due to its electron-deficient nature, stemming from the substitution of two carbon-hydrogen groups in the fluorene (B118485) backbone with more electronegative nitrogen atoms. researchgate.net This intrinsic electron deficiency improves the electron affinity of the resulting materials, making them suitable for use as electron-transporting and light-emitting components in devices like organic light-emitting diodes (OLEDs). researchgate.netdntb.gov.ua

The strategic combination of this compound (N) with other aromatic units allows for the fine-tuning of the frontier molecular orbital (HOMO-LUMO) energy levels and the emission characteristics of the final oligomer. researchgate.net For instance, co-oligomers have been synthesized by pairing this compound with electron-rich 9,9-dialkylfluorene (F) or the strongly electron-deficient dibenzothiophene-S,S-dioxide (S) to modulate the electronic properties. researchgate.netrsc.org The resulting donor-acceptor or acceptor-acceptor structures exhibit unique characteristics based on their composition and sequence. rsc.org

The primary synthetic route to these conjugated co-oligomers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.netrsc.orgmdpi.com These methods are highly versatile for forming new carbon-carbon bonds between different aromatic units. organic-chemistry.orgwikipedia.org The Suzuki coupling, which pairs an organohalide with an organoboron species, and the Stille coupling, which uses an organotin compound, are well-established and efficient techniques for constructing complex π-conjugated systems. organic-chemistry.orgwikipedia.org

A notable series of co-oligomers based on this compound (N), 9,9-dialkylfluorene (F), and dibenzothiophene-S,S-dioxide (S) has been synthesized using these palladium-catalyzed methods. rsc.org The resulting oligomers, with structures such as FNF, FFNFF, FNoF, SNS, and NSN, demonstrate the versatility of this design approach. researchgate.netrsc.org

Research Findings on Synthesized Co-oligomers

Cyclic voltammetry studies performed on these co-oligomers have confirmed their enhanced electron affinity compared to simple oligofluorenes. researchgate.netrsc.org Specifically, the incorporation of the dibenzothiophene-S,S-dioxide (S) unit alongside this compound (N) in the SNS and NSN co-oligomers resulted in a significant decrease in their LUMO energy levels by 0.37–0.38 eV when compared to the FNF co-oligomer. researchgate.netrsc.org

Photophysical investigations revealed that most of these co-oligomers are efficient blue-emitting materials. researchgate.netrsc.org In solution, they exhibit high photoluminescence quantum yields (ΦPL), and they maintain good emission efficiency in the solid state. researchgate.net An exception is the FNoF trimer, which emits in the yellow region with low efficiency in solution; however, its emission efficiency increases substantially in the solid state. researchgate.netrsc.org The table below summarizes the key photophysical properties of these materials.

Photophysical Properties of this compound Co-oligomers

| Oligomer | Emission Wavelength (λPL, solid state) | Quantum Yield (ΦPL, in solution) | Quantum Yield (ΦPL, solid state) | Emission Color |

|---|---|---|---|---|

| FNF | ~400-450 nm | 84-100% | 24-42% | Blue |

| FFNFF | ~400-450 nm | 84-100% | 24-42% | Blue |

| FNoF | Yellow Region | ~1% | 10-17% | Yellow |

| SNS | ~400-450 nm | 84-100% | 24-42% | Blue |

| NSN | ~400-450 nm | 84-100% | 24-42% | Blue |

Data sourced from multiple studies. researchgate.netresearchgate.netrsc.org

Furthermore, the FNF co-oligomer has been investigated as a sensor for metal cations. It displayed high sensitivity and selectivity for mercury(II) ions, demonstrating both colorimetric and fluorescent responses. researchgate.netresearchgate.net The addition of Hg²⁺ ions to a solution of FNF quenched its native blue fluorescence (at 404 nm) and induced a new, bathochromically shifted emission in the green region of the spectrum (at 507 nm). rsc.org

Coordination Chemistry of 4,5 Diazafluorene Ligands

Versatile Coordination Modes and Geometries

The structural framework of 4,5-diazafluorene enables it to adopt several distinct coordination modes, leading to a variety of complex geometries. This versatility is a key feature of its chemistry, allowing it to act as a simple chelator, a bridge between metal centers, or a single-point connector, depending on the specific derivative, the metal ion, and the reaction conditions. rsc.orgnih.gov

The most common coordination mode for this compound ligands is as a bidentate chelating agent, binding to a metal center through its two nitrogen atoms in a κ²-N,N' fashion. mdpi.com This is analogous to the behavior of bpy and phen. However, unlike its more flexible counterparts, this compound and its derivatives can readily adopt other coordination architectures.

Research on palladium(II) acetate (B1210297) complexes with 4,5-diazafluoren-9-one (B35911) (DAF) has shown that the ligand can exist in a dynamic equilibrium between several coordination modes. nih.govnih.gov At low ligand concentrations, dimeric palladium complexes form where the DAF ligand can act as a non-bridging, monodentate (κ¹) ligand or as a bridging (μ) ligand that links two metal centers. nih.govacs.org At higher ligand concentrations, monomeric species become dominant, including a traditional bidentate (κ²) chelate, Pd(κ²-DAF)(OAc)₂, and three isomeric complexes where two DAF ligands are bound in a monodentate fashion, Pd(κ¹-DAF)₂(OAc)₂. nih.govnih.gov This ability to rapidly equilibrate between κ¹, κ², and μ modes is a distinguishing feature of DAF's coordination chemistry. nih.gov

In ruthenium carbonyl complexes, 4,5-diazafluoren-9-one has also been observed to act as both a bidentate and a monodentate ligand. iucr.org In trans-[RuCl₂(dafo)(CO)₂], the ligand coordinates in a bidentate fashion, whereas in fac-[RuCl₂(CO)₃(dafo)], steric constraints imposed by the cis-disposed chloride ligands force the ligand to bind in a monodentate mode. iucr.org

| Coordination Mode | Description | Example Complex | Reference(s) |

| Monodentate (κ¹) | The ligand binds to a single metal center through only one of its nitrogen atoms. | [Pd(κ¹-DAF)₂(OAc)₂] | nih.gov, nih.gov |

| Bidentate (κ²-N,N') | The ligand chelates to a single metal center using both nitrogen atoms, forming a five-membered ring. | [Pd(κ²-DAF)(OAc)₂] | nih.gov, nih.gov |

| Bridging (μ) | The ligand links two separate metal centers, with each nitrogen atom coordinating to a different metal. | [Pd₂(μ-OAc)₂(μ-DAF)(OAc)₂] | nih.gov, acs.org |

The this compound framework possesses an ambidentate character, meaning it has multiple distinct coordination sites. rsc.org When the methylene (B1212753) bridge at the C9 position is deprotonated, it forms the monoanionic 4,5-diazafluorenide (daf⁻) ligand. rsc.org This anion has two potential metal-binding sites: the bidentate N,N' chelate site and the C-donors of the central cyclopentadienyl-like ring. rsc.orgacs.org While coordination through the nitrogen donors is most common, the potential for C-donor binding makes it a fascinating ligand for constructing complex architectures. rsc.orgacs.org

Modifying the this compound backbone with substituents can significantly influence the resulting metal complex's stereochemistry and stability. Substituents at the C9 position are particularly effective in altering coordination behavior.

A clear example is the comparison between 4,5-diazafluoren-9-one (DAF) and its derivative, 9,9-dimethyl-4,5-diazafluorene (Me₂DAF). When reacted with palladium(II) acetate, the electron-withdrawing ketone group in DAF leads to a complex mixture of six different species in equilibrium. nih.govnih.gov In contrast, the more electron-rich Me₂DAF, with its methyl groups, simplifies the equilibrium to just two species: a dimeric complex with a bridging Me₂DAF ligand and a monomeric complex with a standard κ²-chelate. nih.govnih.gov The Me₂DAF ligand also avoids the acidic C-H bonds present in the parent this compound, preventing ligand-centered deprotonation and subsequent reactivity. nih.govmdpi.com

Similarly, bulky aryl substituents, such as in 3,6-dimesityl-4,5-diazafluorene (dafMesH), can sterically influence the coordination environment and provide an additional potential binding site through the mesityl group's π-system. rsc.org

| Ligand | Substituent(s) | Effect on Coordination | Example System | Reference(s) |

| DAF | Carbonyl at C9 | Promotes a complex equilibrium of multiple coordination modes (κ¹, κ², μ). | DAF/Pd(OAc)₂ | nih.gov, nih.gov |

| Me₂DAF | Two methyl groups at C9 | Simplifies the coordination equilibrium, favoring distinct dimeric and monomeric species. Prevents C-H acidity. | Me₂DAF/Pd(OAc)₂ | nih.gov, nih.gov |

| dafMesH | Mesityl groups at C3 and C6 | Introduces steric bulk, influencing complex geometry and enabling selective synthesis of linkage isomers. | dafMesH/RuCp* | rsc.org, acs.org |

Formation of Metal Complexes

The versatile nature of this compound ligands has led to the synthesis of a vast number of metal complexes spanning the periodic table, from transition metals to lanthanides.

This compound and its derivatives form stable complexes with a wide range of transition metals. These complexes are studied for their interesting structural properties and potential applications in catalysis, photochemistry, and materials science. rsc.org

Palladium: Extensive research has been conducted on Pd(II) complexes, particularly with the DAF ligand, revealing diverse coordination modes. nih.govnih.gov Complexes such as [Pd(DAF)Cl₂] and those with substituted diazafluorenes have also been synthesized. researchgate.netacs.org

Rhodium: Rh(I) complexes like [Rh(daf)(COD)] and [Rh(daf)(PPh₃)₂] have been prepared from the deprotonated daf⁻ ligand. rsc.org These complexes show reactivity towards H₂ to form Rh(III) dihydrides. nih.govrsc.org

Ruthenium: A large number of Ru(II) complexes have been reported, often for applications in photophysics and as photosensitizers. rsc.orgrsc.org Examples include binuclear complexes with bridging diazafluorene-based ligands and mononuclear species like Ru(Me₂daf)₃₂ and various carbonyl complexes. iucr.orgku.eduacs.org

Manganese: Manganese tricarbonyl complexes, such as Mn(CO)₃Br(daf) and Mn(CO)₃Br(Me₂daf), have been synthesized and characterized, showing wider chelate angles compared to analogous bpy complexes. mdpi.comku.edunih.gov

Chromium: Octahedral Cr(III) complexes have been prepared, including Cr(dafone)₂(H₂O)₂₃. tandfonline.comnih.govnih.gov A Cr(0) complex, Cr(DAFO)(CO)₄, has also been used as a catalyst. rsc.org

Silver: Ag(I) readily forms complexes, often with a [Ag(N-N)₂]NO₃ formulation. mdpi.comnih.gov The nitrate (B79036) anion may or may not be coordinated to the metal center, leading to different geometries. rsc.org A notable complex, [Ag(dafo)₂(NO₃)], features a five-coordinate silver atom. researchgate.net

Copper: Cu(II) complexes have been synthesized, including [CuL₂][PF₆] and [LMCI₂] types (where L = this compound). tandfonline.comtandfonline.com Other research has focused on Cu(II) complexes with N-glycopyranosyl hydrazone derivatives of this compound. nih.gov A crystal structure of [Cu(AFO)₂(H₂O)₂]²⁺ (where AFO = 4,5-diazafluoren-9-one) reveals an elongated octahedral geometry. researchgate.net

Nickel, Zinc, Cadmium: Complexes of Ni(II) and Zn(II) with the general formula [LMCI₂] and [L₂MC1₂] have been reported. tandfonline.comtandfonline.com Additionally, functionalized diazafluorene ligands have been used to create mononuclear complexes of Ni(II) and Zn(II), as well as coordination polymers with Cd(II). rsc.org

Platinum: Pt(II) complexes, including [Pt(DAFO)Cl₂] and organometallic derivatives like [Pt(C₆F₅)₂(N,N)], have been synthesized and characterized. researchgate.netmdpi.comresearcher.life

| Metal | Example Complex Formula | Key Finding / Characteristic | Reference(s) |

| Palladium | [Pd(κ¹-DAF)₂(OAc)₂] | Demonstrates monodentate coordination in a complex equilibrium. | nih.gov, nih.gov |

| Rhodium | [Rh(daf)(COD)] | Formed from the deprotonated ligand; catalyzes olefin hydrogenation. | rsc.org, acs.org |

| Ruthenium | Ru(Me₂daf)₃₂ | Exhibits metal-to-ligand charge transfer bands; wider chelate angle than bpy analogue. | ku.edu, mdpi.com |

| Manganese | Mn(CO)₃Br(daf) | Features a widened chelate angle due to the rigid daf ligand framework. | ku.edu, mdpi.com, nih.gov |

| Chromium | Cr(dafone)₂(H₂O)₂₃ | Octahedral Cr(III) complex. | tandfonline.com, nih.gov |

| Silver | [Ag(dafo)₂(NO₃)] | Contains a five-coordinate Ag(I) center. | researchgate.net |

| Copper | [Cu(AFO)₂(H₂O)₂]²⁺ | Asymmetric chelation leading to an elongated octahedral geometry. | researchgate.net |

| Nickel | [Ni(L)Cl₂] (L=DAF) | Forms stable, non-electrolyte complexes. | tandfonline.com, tandfonline.com |

| Zinc | [(DAFO)ZnCl₂] | Prepared from direct reaction of the ligand and metal salt. | researchgate.net |

| Cadmium | - | Forms coordination polymers with functionalized dafo ligands. | rsc.org |

| Platinum | [Pt(C₆F₅)₂(DAF)] | Organometallic Pt(II) complex with non-classical leaving groups. | mdpi.com, researcher.life |

The coordination chemistry of this compound extends to the f-block elements, although it is less explored than that of the transition metals. The derivative 4,5-diazafluoren-9-one (dafo) has been used as a ligand for lanthanide metals. rsc.org While detailed structural reports are less common, the formation of complexes with ions such as Europium(III) has been noted in the literature, often in the context of developing fluorescent materials or chemosensors. Specific research on actinide or ytterbium complexes with simple this compound ligands is not widely documented in the surveyed literature.

Homo- and Heterobimetallic Coordination Compounds

The ambidentate nature of this compound (daf) and its derivatives, possessing multiple distinct coordination sites, makes them exceptional building blocks for the synthesis of multimetallic complexes. rsc.orgresearchgate.netnih.gov These ligands can bridge two or more metal centers, leading to the formation of both homo- and heterobimetallic coordination compounds with unique structural and electronic properties.

The deprotonated form, 4,5-diazafluorenide (daf⁻), features two primary binding sites: the N,N-chelate site and the carbon donors of the central cyclopentadienyl-like moiety. rsc.org This allows for the creation of heterobimetallic complexes where different metals are selectively bound to these distinct sites. rsc.org For instance, heterodinuclear complexes featuring a Ruthenium(II) center sandwiched between a pentamethylcyclopentadienyl (Cp) ligand and the C₅ ring of the diazafluorenyl ligand have been synthesized. rsc.org In these structures, a second metal ion, such as Fe(II), Co(II), Pt(II), or Cu(I), is coordinated to the nitrogen donors of the diazafluorene framework. rsc.org A notable example is the Ru(II)-Pt(II) heterobimetallic complex, [RuCp(daf)Pt(Ph)₂], formed by reacting the metalloligand [PtPh₂(daf)]⁻ with [RuCp*(μ₃-Cl)]₄. rsc.org This selective synthesis highlights the η⁵,κ²-[N,N] or η⁵,κ¹-N coordination modes that the daf⁻ ligand can adopt. rsc.orgrsc.org

Similarly, functionalized this compound ligands have been employed to construct heterobimetallic systems with high regioselectivity. A phosphine-functionalized derivative, dafp⁻, was used to create a Pt(II)-Cu(I) heterobimetallic complex, [(NHC)Cu(dafp)Pt(Ph)₂] (where NHC is an N-heterocyclic carbene). rsc.org In this case, the phosphine (B1218219) group helps to anchor the Pt(II) center to the carbon backbone, while the Cu(I) center is bound by the N,N-chelate. rsc.org

Homobimetallic complexes are also readily accessible. The 4,5-diazafluorenide ligand can bridge two identical metal centers. For example, the reaction of Na[daf] with Pd(PPh₃)₂Cl₂ yields a dimeric palladium(II) complex, [Pd(PPh₃)Cl(daf)]₂, where each daf⁻ ligand bridges two palladium centers through one nitrogen atom and one carbon atom of the cyclopentadienyl-like ring. acs.org Dinuclear rhodium(I) complexes, such as Rh(COD)L (where L is 4,5-diazafluorenide and COD is 1,5-cyclooctadiene), have also been synthesized and characterized. acs.org Furthermore, derivatives functionalized at the C9-position, such as 9-hydroxy-9-ethynyl-4,5-diazafluorene, can be dehydrated upon coordination to a metal, creating a reactive allenylidene complex with a vacant N,N-chelate site ready to bind a second metal, leading to Ru(II)-Ru(II) and Ru(II)-Re(I) multimetallic complexes. rsc.org Rigid homobimetallic ruthenium and osmium allenylidene complexes terminated by a 4,5-diazafluoren-9-yl group have been prepared and studied for their electronic communication between metal centers. xmu.edu.cn

Below is a table summarizing representative bimetallic complexes featuring this compound and its derivatives.

| Complex Type | Example Compound | Metal Centers | Bridging Ligand Moiety | Coordination Mode | Reference(s) |

| Heterobimetallic | [RuCp(daf)Pt(Ph)₂] | Ru(II), Pt(II) | 4,5-diazafluorenide (daf⁻) | η⁵,κ²-[N,N] | rsc.org |

| Heterobimetallic | [(NHC)Cu(dafp)Pt(Ph)₂] | Cu(I), Pt(II) | Phosphine-functionalized daf⁻ | N,N-chelate and P,C-coordination | rsc.org |

| Heterobimetallic | Ru(II)-Re(I) allenylidene complex | Ru(II), Re(I) | 9-allenylidene-4,5-diazafluorene | N,N-chelate | rsc.org |

| Heterobimetallic | [RuCp(L)FeCl] | Ru(II), Fe(II) | 4,5-diazafluorenyl (L⁻) | η⁵,κ²-[N,N] | rsc.org |

| Homobimetallic | [Pd(PPh₃)Cl(daf)]₂ | Pd(II), Pd(II) | 4,5-diazafluorenide (daf⁻) | Bridging N-donor and C-donor | acs.org |

| Homobimetallic | Dinuclear Rh(I) carboxylate | Rh(I), Rh(I) | 4,5-diazafluorenyl-9-carboxylate | Bridging carboxylate | acs.org |

| Homobimetallic | Os-Os allenylidene complex | Os, Os | 9-allenylidene-4,5-diazafluorene | Bridging allenylidene | xmu.edu.cn |

Ligand as Spectator versus Reactive Actor in Coordination Environments

The this compound framework exhibits remarkable versatility, capable of acting either as a passive "spectator" ligand that supports the metal center's reactivity or as a "reactive actor" that directly participates in chemical transformations. rsc.orgresearchgate.netnih.govresearchgate.net This dual role is a key feature of its coordination chemistry.

As a spectator ligand, this compound and its derivatives, like the common 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), stabilize the metal center, allowing reactivity to occur at the metal. rsc.orgnih.gov For example, 4,5-diazafluoren-9-one (DAF) has proven to be a uniquely effective ligand in numerous palladium-catalyzed oxidation reactions, where it is believed to enhance catalyst stability and activity while not being directly involved in the bond-making or bond-breaking steps of the substrate. nih.gov Similarly, 9,9'-dimethyl-4,5-diazafluorene (Me₂daf) has been used to support manganese and ruthenium complexes, where it functions as a redox-active framework analogous to bpy but with different steric and electronic properties that modulate the metal center's behavior. mdpi.comku.edu In these roles, the ligand's primary function is to tune the electronic and steric environment of the metal, influencing its catalytic efficacy. mdpi.comrsc.org

Conversely, the 4,5-diazafluorenide (daf⁻) anion can act as a reactive actor ligand, a concept where the ligand itself is not "innocent" and participates directly in stoichiometric or catalytic cycles. rsc.orgacs.org The acidity of the C-H bonds at the C9 position is a key feature enabling this reactivity. researchgate.netmdpi.com A prominent example of this is the metal-ligand cooperative activation of small molecules. In a Ru(II) complex, the 4,5-diazafluorenide ligand serves as the actor in the formal insertion of carbon dioxide (CO₂) into a C-H bond on the ligand backbone, a reaction that occurs remotely from the metal center. acs.orgacs.org In this transformation, the metal center assumes the role of a spectator, tuning the electronic properties of the ligand to facilitate the reaction. acs.orgacs.org The reactivity of the actor ligand toward CO₂ can be modulated by changing the spectator metal center, with Ru(II), Rh(III), Rh(I), and Cu(I) all having been used to this effect. acs.org This concept has even been extended to a metal-free system, demonstrating the intrinsic reactivity of the diazafluorenide anion itself. acs.org

The table below contrasts the two roles of the this compound ligand.

| Role | Complex/System Example | Description of Ligand's Role | Metal's Role | Reaction | Reference(s) |

| Spectator | Pd(DAF) complexes | The DAF ligand stabilizes the Pd(II) center and enhances its catalytic activity. | Reactive Center | Aerobic oxidation reactions | nih.gov |

| Spectator | [Ru(Me₂daf)₃]²⁺ | The Me₂daf ligand acts as a redox-active framework, supporting the Ru center. | Redox Center | Electrochemical processes | mdpi.comku.edu |

| Actor | [Ru(daf)(PPh₃)₂(H)(N₂)] | The daf⁻ ligand's C9 position is deprotonated and reacts directly with CO₂. | Spectator (Tunes ligand reactivity) | Reversible CO₂ insertion into a ligand C-H bond | acs.orgacs.org |

| Actor | Rh(I)-diazafluorenide | The daf⁻ ligand is trapped by CO₂ to form a dinuclear carboxylate complex. | Spectator | CO₂ trapping | acs.org |

Metal-Ligand Cooperativity in Catalytic Systems

The interplay between a metal center and the this compound ligand can lead to cooperative effects that enable the activation of small, typically unreactive molecules. This metal-ligand cooperativity is a powerful strategy in catalysis, moving beyond the traditional view of the ligand as a simple spectator. acs.org

A definitive example of this cooperativity is observed in a zwitterionic Ru(II) 4,5-diazafluorenide complex, [Ru(daf)(PPh₃)₂(H)(N₂)]. rsc.org This complex can reversibly split dihydrogen (H₂) across a long range of approximately 5 Å, with one hydrogen atom binding to the ruthenium center and the other protonating the carbanionic backbone of the diazafluorenide ligand to yield [Ru(dafH)(PPh₃)₂(H)₂]. rsc.org This process involves the direct participation of both the metal and the ligand in the heterolytic cleavage of the H-H bond.

The activation of CO₂ also showcases metal-ligand cooperativity. In the reaction of cis,trans-[Rh(L)(H)₂(PPh₃)₂] (where L is the diazafluorenide ligand) with CO₂, the ligand acts as a nucleophile while the metal center's role is to modulate the acidity of the C-H bond on the ligand that is involved in the subsequent proton migration. acs.org This cooperation facilitates the reversible formation of a C-C bond between the ligand and CO₂. acs.org Further studies on dinuclear rhodium 4,5-diazafluorenyl-9-carboxylate complexes have explored their reactivity with H₂ in efforts to achieve a ligand-assisted reduction of the captured CO₂ moiety. acs.org These systems highlight a sophisticated mechanism where the ligand is not merely a scaffold but an active partner in the catalytic cycle, for instance by acting as a "proton relay" for the effective heterolysis of H₂. acs.org

This cooperative approach, where both the metal and the ligand have defined roles in bond activation, represents a frontier in catalyst design, inspired by the active sites of metalloenzymes that often utilize multiple components to perform challenging chemical transformations. scholaris.ca

Advanced Spectroscopic and Electrochemical Characterization

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared) for Diagnostic Frequencies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for identifying the characteristic functional groups and bonding arrangements within a molecule. For 4,5-diazafluorene, FTIR analysis allows for the identification of diagnostic frequencies associated with its core heterocyclic structure.

In studies involving the grafting of a this compound moiety onto a cellulose (B213188) backbone, the successful attachment was confirmed by the appearance of new vibrational bands. acs.orgacs.org These new bands are characteristic of the diazafluorene structure and can be considered diagnostic for its presence. Specifically, two distinct bands at approximately 1594 cm⁻¹ and 1558 cm⁻¹ are assigned to the stretching vibrations of the aromatic carbon-carbon (C=C) and carbon-nitrogen (C=N) bonds, respectively, within the fused ring system. acs.orgacs.org

When this compound acts as a ligand in metal complexes, its vibrational spectrum can be influenced by coordination. For instance, in a manganese tricarbonyl complex, Mn(CO)₃Br(daf), the IR spectrum in the carbonyl region shows distinct stretching frequencies (νC=O) at 2026 cm⁻¹, 1938 cm⁻¹, and 1917 cm⁻¹. nih.gov While these bands are primarily from the CO ligands, their positions are sensitive to the electronic properties of the this compound ligand attached to the metal center.

| Frequency (cm⁻¹) | Assignment | Context | Reference |

|---|---|---|---|

| 1594 | Aromatic C=C Stretching | Cellulose-grafted this compound | acs.orgacs.org |

| 1558 | Aromatic C=N Stretching | Cellulose-grafted this compound | acs.orgacs.org |

Electrochemical Probes of Redox Activity (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound highlights its nature as a redox-active compound, capable of accepting electrons. mdpi.comnih.gov Cyclic voltammetry (CV) is a primary technique used to probe this activity, revealing the reduction potentials and stability of the resulting species.

Studies on metal complexes incorporating this compound (daf) and its 9,9'-dimethyl derivative (Me₂daf) demonstrate the ligand's direct participation in the redox processes. mdpi.comnih.gov For example, the complex Mn(CO)₃Br(daf) exhibits two irreversible reductions at peak potentials of -1.75 V and -2.04 V versus the ferrocene (B1249389)/ferrocenium couple. nih.govmdpi.com These electrochemical events are attributed to reductions centered on the diazafluorene ligand framework. nih.gov

Similarly, a ruthenium complex, Ru(Me₂daf)₃₂, shows three quasi-reversible reductions at -1.79 V, -1.99 V, and -2.24 V. nih.gov The presence of multiple reduction waves underscores the ability of the diazafluorene ligand system to stabilize multiple negative charges. The redox-active nature of the Me₂daf framework in this complex is comparable to that of the well-known 2,2'-bipyridine (B1663995) (bpy) ligand, though the reductions occur at slightly more negative potentials. nih.govnih.gov

The electron-accepting character of this compound is further confirmed when it is incorporated as a substituent into larger conjugated systems. A terfluorene molecule spirally linked with a this compound unit shows a reduction onset at -1.76 V, which is significantly lower than the parent terfluorene's onset of -1.87 V, indicating enhanced electron affinity. acs.org

| Complex | Reduction Potentials (V vs. Fc/Fc⁺) | Characteristics | Reference |

|---|---|---|---|

| Mn(CO)₃Br(daf) | -1.75, -2.04 | Two irreversible reductions | nih.govmdpi.com |

| Mn(CO)₃Br(Me₂daf) | -1.71, -2.02 | Two irreversible reductions | mdpi.com |

| Ru(Me₂daf)₃₂ | -1.79, -1.99, -2.24 | Three quasi-reversible reductions | nih.gov |

Advanced X-ray Absorption Spectroscopy (e.g., XANES) for Electronic State Determination

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a highly sensitive technique used to determine the electronic state and local coordination environment of a specific atom within a molecule. wikipedia.orguu.nl This method involves tuning synchrotron-generated X-rays to the absorption edge of a core electron of the atom of interest. The resulting spectrum provides detailed information about the oxidation state, coordination geometry, and covalent character of the absorbing atom by probing electronic transitions from a core level to unoccupied states. uu.nldiamond.ac.uk

While specific XANES studies focusing solely on the this compound molecule are not widely reported, the technique is invaluable for characterizing its metal complexes. wisc.edu For a complex containing this compound, XANES can be employed to probe the metal center. The precise energy of the absorption edge and the features in the pre-edge region are diagnostic of the metal's oxidation state. For example, a shift to higher energy in the absorption edge typically indicates a higher oxidation state. Furthermore, the intensity and shape of the pre-edge peaks can provide information about the coordination number and geometry (e.g., tetrahedral vs. octahedral) of the metal ion chelated by the this compound ligand. mdpi.com This makes XANES a powerful, albeit specialized, tool for elucidating the electronic structure of organometallic compounds featuring this ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that have unpaired electrons, such as radicals. cardiff.ac.uk This method is highly sensitive to the local environment of the unpaired electron, providing information on its distribution and interactions with nearby magnetic nuclei.

The redox activity of this compound makes it a candidate for forming radical species upon one-electron reduction or oxidation. Research has demonstrated the generation of radical species from this compound precursors. elsevierpure.com Specifically, aza derivatives of Koelsch's free radical, which incorporate the this compound framework, have been generated through chemical oxidation. elsevierpure.com

The characterization of these persistent heterocyclic free radicals relies heavily on EPR spectroscopy. elsevierpure.com The EPR spectrum of such a radical would provide key parameters, including the g-factor, which is characteristic of the radical's electronic structure, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) in the this compound structure. This hyperfine coupling provides a detailed map of the spin density distribution across the molecule, confirming the delocalization of the unpaired electron over the heterocyclic system. The formation of a 1:1 radical-ligand complex between a this compound derivative radical and copper(II) chloride has also been reported, indicating the potential for these species to coordinate with metal ions. elsevierpure.com

Photophysical and Photochemical Investigations

Electronic Structure and Excited State Dynamics of 4,5-Diazafluorene Derivatives

The electronic landscape of this compound is characterized by a 12-electron π-system, a feature it shares with the more common 2,2'-bipyridine (B1663995) (bpy) ligands. mdpi.com However, the presence of a bridging sp³-hybridized carbon atom in the fused five-membered ring imparts a more rigid and planar structure to the this compound core. mdpi.comnsf.gov This structural distinction has profound implications for its electronic properties and excited-state dynamics.

According to DFT calculations, the introduction of two nitrogen atoms into the fluorene (B118485) framework lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of this compound by 0.58 eV compared to fluorene, while the Highest Occupied Molecular Orbital (HOMO)-LUMO energy gaps remain similar. researchgate.net This enhanced electron-accepting ability is a key feature of the this compound system. researchgate.net Further modifications, such as the incorporation of a sulfur-rich 4,5-dialkylthio-1,3-dithiol-2-ylidene moiety, can significantly alter the electronic state, creating donor-acceptor systems with interesting intramolecular charge-transfer (ICT) properties. acs.org

Upon photoexcitation, metal complexes of this compound derivatives typically exhibit metal-to-ligand charge transfer (MLCT) transitions. mdpi.comcapes.gov.br For instance, ruthenium(II) complexes of 4,5-diazafluoren-9-one (B35911) (dafo) and its ketal derivatives display visible absorption bands associated with MLCT. acs.org The excited-state dynamics of these complexes are often temperature-dependent, with emission lifetimes in the microsecond range at 77 K in a glassy matrix. capes.gov.bracs.org The decay of the excited state can be influenced by the presence of thermally accessible, non-emissive states, such as d-d excited states, which can lead to rapid, non-radiative decay at room temperature. rsc.orgacs.org In some ruthenium complexes, this leads to extremely short excited-state lifetimes, on the order of nanoseconds or even picoseconds. rsc.orgacs.org

Luminescence Properties in Solution and Solid State

Derivatives of this compound have shown significant promise as luminescent materials, with their emission properties being highly dependent on their chemical structure and physical state.

In solution, co-oligomers of this compound with 9,9-dialkylfluorene have been reported as blue-emitting materials with high photoluminescence quantum yields (ΦPL) ranging from 84% to 100%. researchgate.netrsc.org However, the introduction of certain functionalities can drastically alter the emission characteristics. For example, the FNoF trimer, a co-oligomer, exhibits very low quantum yield (~1%) in solution, emitting in the yellow region. researchgate.netrsc.org The solvent can also play a role, as demonstrated by the quenching of fluorescence of 4,5-diazafluoren-9-one (dafone) in dimethyl formamide (B127407) when complexed with certain metal ions. ias.ac.in

A noteworthy characteristic of some this compound derivatives is aggregation-induced emission (AIE), where the emission is significantly enhanced in the solid state compared to in solution. researchgate.netrsc.org For the aforementioned FNoF trimer, the emission efficiency increases substantially to 10-17% in the solid state. researchgate.netrsc.org Similarly, certain platinum(II) complexes with diazafluorene derivative ligands exhibit AIE properties, with photoluminescence quantum yields in neat films reaching up to 34.6%. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.

The nature of the emission can also be tuned. For instance, an oxygen-free nopinane-annelated this compound ligand and its complexes exhibit fluorescence with exceptionally small Stokes shifts, indicative of minor structural differences between the ground and excited states. rsc.org In contrast, the introduction of an oxygen atom in the ligand core leads to a significant red-shift in emission due to short-range charge transfer. rsc.org

Role of the this compound π-System in Intramolecular and Intermolecular Charge Transfer Processes

The electron-deficient nature of the this compound π-system makes it an excellent participant in both intramolecular and intermolecular charge transfer (ICT) processes. researchgate.netacs.org The involvement of the daf π-system in metal-to-ligand charge transfer (MLCT) is a well-documented phenomenon in its metal complexes. mdpi.comnsf.gov

In donor-acceptor molecules, where this compound acts as the acceptor, efficient photoinduced electron transfer (PET) can occur. acs.org The efficiency of this PET can be modulated by the electronic characteristics of the donor and the distance between the donor and acceptor moieties. acs.org Furthermore, the ICT properties can be influenced by external stimuli, such as the complexation of metal ions to the this compound unit. acs.org

In the context of multinuclear metal complexes, the 4,5-diazafluorenyl moiety can act as a bridge, facilitating intramolecular charge transfer between metal centers. rsc.org The extent of this charge transfer can be finely tuned by altering the spacers between the coordinating units. rsc.org Bimetallic ruthenium(II) complexes with bridging ligands derived from 4,5-diazafluoren-9-one exhibit MLCT absorptions in the visible region and intraligand π → π* transitions in the ultraviolet region. capes.gov.bracs.org The electrochemical properties of these complexes, such as the reduction potentials of the bridging ligands, are more positive than those of coordinated bipyridine ligands, indicating the strong electron-accepting nature of the diazafluorene-based bridge. capes.gov.br

Excited-State Reactivity Modulated by Molecular Conformation and Chelate Angle Rigidity

The rigid structure and constrained chelate angle of this compound distinguish it from more flexible ligands like 2,2'-bipyridine and have a significant impact on the excited-state reactivity of its metal complexes. mdpi.comnsf.gov This rigidity can lead to more significant excited-state reactivity compared to analogous bpy complexes. mdpi.com

Structural analyses of metal complexes have revealed a distinctive widening of the daf chelate angle compared to analogous bpy complexes. mdpi.com This structural feature can influence the energy of ligand field (d-d) excited states. A larger N-N distance in the dafH ligand, for example, lowers its position in the spectrochemical series compared to bpy. rsc.org This can result in a lowering of the energy of the d-d excited states, providing a thermally accessible pathway for the deactivation of the emissive MLCT state and leading to a dramatic decrease in emission intensity at room temperature. rsc.org

The conformation of the ligand can also play a crucial role. For instance, in Cu(I) complexes with 4,5-diazafluoren-9-one-derived diimine ligands, the intraligand charge transfer acts as an efficient luminescence quencher, leading to the absence of emission from the MLCT excited state. researchgate.netlsu.edu This highlights how subtle changes in the ligand's electronic structure and conformation can profoundly impact the photophysical and photochemical pathways available to the molecule.

Reactivity Profiles and Mechanistic Pathways

Ligand-Centered Reactivity and Non-Innocent Behavior

4,5-Diazafluorene and its derivatives can actively participate in chemical transformations, a behavior termed non-innocent or actor ligand reactivity. rsc.orgacs.org This reactivity is distinct from that of simple spectator ligands, which primarily serve to modulate the electronic and steric properties of a metal center. rsc.orgresearchgate.net The majority of these ligand-based reactions occur at the reactive C9 position. rsc.org

Acid-Base Properties and Deprotonation Reactions at the C9-Position

The methylene (B1212753) bridge at the C9 position of this compound (dafH) possesses acidic protons. mdpi.comresearchgate.net This acidity allows for deprotonation to form the monoanionic 4,5-diazafluorenide (daf⁻) ligand. rsc.org This transformation is a cornerstone of its chemistry, opening up a variety of coordination modes and subsequent reactivity pathways. mdpi.comresearchgate.net The deprotonation can be achieved using bases such as sodium hydride (NaH). rsc.orgresearchgate.net

The resulting ambidentate daf⁻ ligand features both an N,N-chelate site and carbon donors within the central cyclopentadienyl-like moiety, enabling the formation of diverse metal complexes, including linkage isomers and macrocyclic structures. rsc.orgx-mol.net The acidity of the C9-H bonds can be influenced by the metal center to which the ligand is coordinated, highlighting the cooperative interplay between the metal and the ligand framework. acs.org

Selective Aerobic Oxidation of Coordinated this compound Ligands

A noteworthy example of ligand-centered reactivity is the selective aerobic oxidation of coordinated this compound. While free this compound is stable in air, its coordination to a metal center can promote the oxidation of the C9-methylene group to a carbonyl group, forming a coordinated 4,5-diazafluoren-9-one (B35911) (dafo) ligand. For instance, the complex [RuCl₂(dafH)(PPh₃)₂] undergoes facile oxidation of the dafH ligand to dafo in the presence of air at room temperature, remarkably leaving the typically oxygen-sensitive phosphine (B1218219) ligands intact. rsc.orgresearchgate.netnih.gov This selective oxidation underscores the significant influence of metal coordination on the reactivity of the this compound framework.

Reactions with Small Molecules (e.g., Dihydrogen, Carbon Dioxide)

The unique electronic and structural features of this compound and its complexes facilitate reactions with small molecules like dihydrogen (H₂) and carbon dioxide (CO₂), often involving metal-ligand cooperativity.

Formal Insertion Reactions into Ligand C-H Bonds

Complexes of the deprotonated 4,5-diazafluorenide ligand (daf⁻) have demonstrated the ability to undergo formal insertion of CO₂ into a C-H bond at the C9 position. rsc.orgacs.org For example, the ruthenium(II) complex [Ru(daf)(PPh₃)₂(H)(N₂)] reversibly reacts with CO₂ at room temperature, resulting in the formal insertion of CO₂ into a remote ligand C-H bond to generate a monoanionic 4,5-diazafluorenyl-9-carboxylic acid ligand. rsc.orgutoronto.ca This reaction showcases the actor behavior of the daf⁻ ligand, where the C-C bond formation occurs at the ligand backbone, remote from the metal center. acs.org The metal's role is to modulate the acidity of the C-H bond and the stability of the newly formed C-C bond. acs.org

Similar reactivity has been observed with rhodium complexes. The zwitterionic complex cis,trans-[Rh(daf)(H)₂(PPh₃)₂] also engages in the reversible formal insertion of CO₂ into a C-H bond of the daf⁻ ligand. acs.org

Decarboxylation and Dihydrogen Elimination Pathways

The reactivity of this compound complexes extends to decarboxylation and dihydrogen elimination pathways. The carboxylation of the daf⁻ ligand is often reversible, with decarboxylation being a key step in catalytic cycles. acs.org The stability of the carboxylated product can be tuned by the choice of the spectator metal center. acs.orgacs.org For instance, with more electron-rich Rh(I) and Cu(I) centers, CO₂ is trapped through the formation of dinuclear carboxylate complexes, preventing facile decarboxylation. acs.orgacs.org

Furthermore, the formation of H₂ from a coordinated this compound ligand has been observed. rsc.org For example, the reaction of this compound with [Cp₂Ti(Me₃SiCCSiMe₃)] results in the evolution of H₂ and the formation of the paramagnetic adduct [Cp₂Ti(III)(daf)]. rsc.org Similarly, the ytterbium adduct [Cp₂Yb(dafH)] slowly eliminates H₂ to yield [Cp₂Yb(daf)]. rsc.orgacs.orgacs.org A proposed mechanism for this dihydrogen formation involves a bimetallic intermediate where the diazafluorenyl ligands are linked by a C9-C9' bond. acs.orgacs.org The ruthenium complex [Ru(daf)(PPh₃)₂(H)(N₂)] can reversibly split dihydrogen across the metal center and the C9 carbanion of the ligand. rsc.org

Catalytic Reaction Mechanisms

This compound and its derivatives, particularly 4,5-diazafluoren-9-one (DAF), have emerged as effective ligands in a variety of palladium-catalyzed oxidation reactions. nih.govnih.gov The unique electronic and steric properties of these ligands enable catalytic turnover under aerobic conditions, often outperforming traditional bipyridine-type ligands which can inhibit such reactions. nih.govacs.org

In Pd-catalyzed aerobic allylic acetoxylation, the DAF ligand has been shown to be uniquely active. nih.gov Mechanistic studies have revealed a complex interplay of different palladium species during the catalytic cycle. Operando spectroscopic analysis has identified the formation of a dimeric Pd(I) species, [PdI(DAF)(OAc)]₂, during the initial phase of the reaction, which then evolves into a π-allyl-Pd(II) catalyst resting state. nih.gov

The effectiveness of DAF and related ligands in catalysis is attributed to their ability to access κ¹-coordination modes by dissociating one of the pyridyl rings. acs.org This hemilabile character provides an open coordination site at the palladium center, which is crucial for substrate binding and subsequent steps in the catalytic cycle. acs.org Density functional theory (DFT) calculations have shown that ligands like DAF can destabilize the ground-state Pd(II) complex while stabilizing the rate-limiting transition state for key steps like alkene insertion. acs.org

The regioselectivity of certain catalytic reactions can also be dramatically influenced by the specific this compound derivative used as a ligand. rsc.org For example, in the Pd-catalyzed aerobic oxidative coupling of indoles with benzene, the choice of the this compound ligand and the anionic ligand significantly impacts the C2- versus C3-arylation of the indole. rsc.org

| Reaction Type | Reactant(s) | Product(s) | Metal Center/Catalyst | Key Feature |

| Deprotonation | This compound (dafH) | 4,5-diazafluorenide (daf⁻) | Base (e.g., NaH) | Formation of the monoanionic ligand |

| Aerobic Oxidation | [RuCl₂(dafH)(PPh₃)₂] | [RuCl₂(dafo)(PPh₃)₂] | Ruthenium | Selective oxidation of the C9-methylene group |

| CO₂ Insertion | [Ru(daf)(PPh₃)₂(H)(N₂)] + CO₂ | Ru-complex with 4,5-diazafluorenyl-9-carboxylic acid ligand | Ruthenium | Reversible formal insertion into a ligand C-H bond |

| H₂ Elimination | [Cp₂Yb(dafH)] | [Cp₂Yb(daf)] + H₂ | Ytterbium | Slow elimination of dihydrogen |

| Allylic Acetoxylation | Allylbenzene (B44316) + Acetic Acid | Cinnamyl acetate (B1210297) | Pd(OAc)₂/DAF | Aerobic catalytic turnover |

Palladium-Catalyzed Oxidation Reactions

4,5-Diazafluoren-9-one has emerged as a superior ligand in numerous palladium-catalyzed aerobic oxidation reactions. nih.govacs.orgnih.gov While bidentate ligands such as bpy and phen often inhibit Pd-catalyzed aerobic oxidations under mild conditions, DAF is a rare exception, actively promoting catalysis. nih.gov The beneficial effects of DAF are linked to its complex coordination behavior, where it can rapidly equilibrate between monodentate (κ¹), bidentate (κ²), and bridging (μ) coordination modes in both monomeric and dimeric palladium(II) complexes. nih.govacs.orgnih.gov This fluxionality is key to its function in several oxidative transformations.

The palladium-catalyzed allylic C-H acetoxylation of terminal alkenes using oxygen (O₂) as the terminal oxidant is significantly enhanced by using 4,5-diazafluorenone as a ligand. acs.orgorganic-chemistry.org In a screening of various nitrogen-donor ligands for the aerobic allylic acetoxylation of allylbenzene, most ligands provided low yields, whereas a catalyst system of Pd(OAc)₂ with DAF achieved an 81% yield of cinnamyl acetate. rsc.orgnih.gov This ligand-based strategy successfully replaces oxidants like benzoquinone (BQ) with O₂. acs.orgnih.gov

Mechanistic studies have revealed that the DAF ligand facilitates the crucial C–O reductive elimination step from a π-allyl-Pd(II) intermediate, a step for which BQ is typically required. acs.orgorganic-chemistry.orgnih.gov This facilitation is attributed more to the unique geometric properties of the DAF ligand, such as its bite angle, rather than its electronic back-bonding capabilities. nih.gov Operando spectroscopic analysis of the aerobic allylic acetoxylation of allylbenzene catalyzed by Pd(OAc)₂/DAF identified two distinct kinetic phases: an initial rapid "burst" phase where a dimeric Pd(I) complex, [PdI(DAF)(OAc)]₂, is formed, followed by a slower, steady-state phase where the catalyst resting state evolves into a π-allyl-Pd(II) species. osti.gov This dimeric Pd(I) species has been identified and characterized in both allylic C-H acetoxylation and aza-Wacker cyclizations, highlighting its importance in the catalytic cycle. scispace.com

| Ligand | Catalyst System | Substrate | Product Yield (%) |

| None | 5% Pd(OAc)₂ | Allylbenzene | 4 |

| 2,2'-Bipyridine (B1663995) | 5% Pd(OAc)₂ / 5% Ligand | Allylbenzene | 4 |

| 1,10-Phenanthroline (B135089) | 5% Pd(OAc)₂ / 5% Ligand | Allylbenzene | 0 |

| 9,9-Dimethyl-4,5-diazafluorene | 5% Pd(OAc)₂ / 5% Ligand | Allylbenzene | 50 |

| 4,5-Diazafluoren-9-one (DAF) | 5% Pd(OAc)₂ / 5% Ligand | Allylbenzene | 81 |

Table 1: Comparison of ligands in the Pd-catalyzed aerobic allylic acetoxylation of allylbenzene. Data sourced from multiple studies. rsc.orgnih.gov

Derivatives of this compound serve as effective ancillary ligands in the palladium-catalyzed aerobic oxidative cross-coupling of indoles and benzene. rsc.orgrsc.orgnih.gov A key finding is that the regioselectivity of the arylation can be controlled by the choice of the ligand system. rsc.org For the oxidative coupling of N-(phenylsulfonyl)indoles with aryl boronic acids, a "ligand-free" Pd(OTs)₂ catalyst system yields the C2-arylated product. nsf.gov However, the addition of 4,5-diazafluoren-9-one as a ligand switches the selectivity to favor the C3-arylated product with high fidelity (>10:1). nsf.gov Density functional theory (DFT) calculations suggest this switch originates from a change in the dominant reaction mechanism. nsf.gov The C2-selective pathway proceeds via an oxidative-Heck mechanism, which is inhibited by the DAF ligand, allowing a C3-selective C–H activation/reductive elimination pathway to become dominant. nsf.gov

The Pd(OAc)₂/DAF catalyst system has proven effective for aerobic dehydrogenative Heck reactions. nih.gov This includes the alkenylation of ferrocene (B1249389) with various electron-poor alkenes, using oxygen at atmospheric pressure as the sole oxidant. researchgate.net The reaction proceeds to give monoalkenylated ferrocenes in moderate yields. researchgate.net The DAF ligand has also been successfully employed in the C-H alkenylation of electron-rich N-alkylpyrroles, demonstrating its utility in the oxidative functionalization of heterocycles. chim.it

In Pd-catalyzed intramolecular aza-Wacker reactions, such as the oxidative cyclization of (E)-4-hexenyltosylamide, 4,5-diazafluoren-9-one is a uniquely effective ligand. acs.org While many bidentate ligands inhibit the reaction, DAF promotes efficient catalytic turnover and is the only ligand tested that exhibits "ligand-accelerated catalysis". acs.orgresearchgate.net Mechanistic evidence suggests that the utility of DAF stems from its ability to access a κ¹-coordination mode by dissociating one of its pyridyl rings. acs.org This hemilabile character destabilizes the ground-state Pd(N~N)(OAc)₂ complex while stabilizing the rate-limiting transition state for alkene insertion, thereby facilitating access to the necessary open coordination site at the palladium center. acs.orgresearchgate.net

Dehydrogenation of Cyclic Ketones

A catalyst system composed of Pd(TFA)₂ (palladium(II) trifluoroacetate) and 4,5-diazafluorenone enables the direct aerobic α,β-dehydrogenation of aldehydes and ketones. nih.govrsc.org This method represents an efficient alternative to traditional multi-step protocols for preparing enones. rsc.orgresearchgate.net The catalyst is particularly noteworthy for its ability to overcome limitations of previous systems, showing excellent reactivity with synthetically challenging substrates, including cyclopentanones, flavanones, and various acyclic ketones. nih.govresearchgate.net For example, in the dehydrogenation of 2-phenylcyclopentanone, the Pd(TFA)₂/DAF system provided an 85% yield of the corresponding cyclopentenone, far surpassing other nitrogen-based ligands. nih.gov Preliminary mechanistic investigations indicate that the cleavage of the α-C–H bond of the ketone is the turnover-limiting step in the catalytic cycle. nih.govrsc.org

| Ligand | Catalyst System | Product Yield (%) |

| None | 5% Pd(TFA)₂ | 14 |

| Pyridine (B92270) | 5% Pd(TFA)₂ / 10% Ligand | 16 |

| 2-(Dimethylamino)pyridine | 5% Pd(TFA)₂ / 10% Ligand | 61 |

| 4,5-Diazafluoren-9-one (DAF) | 5% Pd(TFA)₂ / 10% Ligand | 85 |

Table 2: Effect of ligands on the aerobic dehydrogenation of 2-phenylcyclopentanone. nih.gov

Carbon Dioxide Reduction Catalysis

Complexes of this compound and its derivatives have been investigated for their ability to activate and reduce carbon dioxide (CO₂). The reactivity of the 4,5-diazafluorenyl (daf⁻) ligand toward CO₂ can be tuned by the choice of the spectator metal it is coordinated to. rsc.orgacs.org For instance, a copper(I) complex, [Cu(daf)(IPr)], reacts with CO₂ to first form a kinetic product, [Cu(dafCO₂H)(IPr)], which then converts to the thermodynamic products, a dinuclear copper(I) complex [(Cu(IPr))₂(dafCO₂)] and dafH. rsc.org

While related bipyridyl ligands featuring proton-responsive groups have been shown to catalyze CO₂ hydrogenation, the role of this compound in this specific catalytic transformation is complex. acs.org Research on manganese tricarbonyl complexes has revealed a significant divergence in reactivity based on the ligand. The complex Mn(CO)₃(bpy)Br is a known catalyst for the electrochemical reduction of CO₂ to carbon monoxide (CO). nsf.gov In contrast, the analogous complexes containing this compound, Mn(CO)₃(daf)Br, and its 9,9'-dimethyl derivative were found to be inactive as catalysts for CO₂ reduction under the same conditions. nsf.gov This finding underscores that despite structural similarities to bipyridine, the distinct electronic and steric properties of the diazafluorene framework can lead to fundamentally different catalytic behavior.

Olefin Hydrogenation Mechanisms

While much of the focus on this compound catalysis involves oxidation reactions, its derivatives are also active in reduction catalysis, specifically olefin hydrogenation. rsc.org A rhodium(I) complex, Rh(COD)L (where L⁻ is the 4,5-diazafluorenide anion), effectively catalyzes the hydrogenation of various terminal olefins. acs.org The catalyst shows good functional group tolerance, as it can hydrogenate alkenes without affecting carbonyl groups present in the substrate. acs.org

The turnover frequency (TOF) for the hydrogenation of styrene (B11656) using the Rh(COD)L catalyst was found to be 46 h⁻¹, which is somewhat slower than Wilkinson's catalyst (72 h⁻¹) under similar conditions. acs.org Mechanistic investigations suggest that the hydrogenation pathway for the Rh(COD)L catalyst differs from that of Wilkinson's catalyst. acs.org A key distinction is that upon exposure to hydrogen gas, the rhodium-diazafluorenide complex does not form an observable stable dihydrido species, which is a hallmark intermediate in the Wilkinson catalytic cycle. rsc.orgacs.org This suggests that the hydrogenation may proceed through an alternative, non-classical mechanism. researchgate.net

| Substrate | Time for 100% Conversion (h) | Turnover Frequency (TOF, h⁻¹) |

| Styrene | 24 | 46 |

| 4-Methylstyrene | 24 | 35 |

| 4-Methoxystyrene | 24 | 33 |

| 4-Vinylacetophenone | 24 | 37 |

| 1-Hexene | 2 | 550 |

| Allyl Acetate | 2 | 550 |

Table 3: Hydrogenation of terminal olefins catalyzed by Rh(COD)(daf) (0.05 mol%) under ~4 atm H₂ at ambient temperature. acs.org

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure, Geometries, and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, molecular geometries, and energetics of 4,5-diazafluorene and its derivatives. These calculations are crucial for understanding the molecule's reactivity and its potential in electronic devices.

DFT studies have shown that the introduction of nitrogen atoms at the 4 and 5 positions of the fluorene (B118485) framework significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This modification enhances the electron-accepting capability of the molecule. For instance, the LUMO energy level of this compound is approximately 0.58 eV lower than that of fluorene. researchgate.net This electron-deficient nature is a key characteristic that makes this compound a valuable component in materials for organic electronics.

In bipolar compounds where this compound is linked to an electron-donating unit like triphenylamine (B166846), DFT calculations have demonstrated a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO. nih.govnih.gov The HOMO is typically localized on the electron-rich donor moiety, while the LUMO is centered on the electron-deficient this compound unit. nih.govnih.gov This spatial separation is a hallmark of bipolar materials and is essential for applications in organic light-emitting diodes (OLEDs) by facilitating charge separation and transport. nih.gov

Furthermore, DFT calculations have been used to analyze the geometry of this compound and its derivatives. The this compound ring system is generally found to be planar. researchgate.net Theoretical studies on chiral C2-symmetric diimines containing the this compound core have successfully explained specific spectral data through calculations of their vibrational modes. mdpi.com

The energetics of this compound containing systems have also been a focus of DFT studies. For example, in donor-acceptor molecules designed for organic transistor memory, increasing the number of this compound units leads to a significant reduction in the LUMO energy levels with minimal changes to the HOMO level. nih.gov This tuning of the energy levels is critical for controlling charge injection and trapping in memory devices. nih.gov

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Method |

| This compound | - | - | - | DFT researchgate.net |

| Fluorene | - | - | - | DFT researchgate.net |

| TPA(PDAF)₁ | -5.40 | -2.45 | 2.95 | DFT nih.gov |

| TPA(PDAF)₂ | -5.39 | -2.59 | 2.80 | DFT nih.gov |

| TPA(PDAF)₃ | -5.38 | -2.69 | 2.69 | DFT nih.gov |

| Triphenylamine/Diazafluorene-Carbazole | - | - | 2.93 (optical) | DFT nih.gov |

Ab Initio and Multiconfigurational Calculations of Ground and Excited States

For a more detailed understanding of the electronic states, particularly the excited states, researchers have turned to ab initio and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) theory. These higher-level calculations are especially important for systems involving transition metals or open-shell species.

One notable study investigated the ytterbium complex Cp*₂Yb(this compound). acs.orgescholarship.org CASSCF calculations revealed that the ground state is an open-shell singlet, with two closely spaced open-shell singlet states lying below the triplet state. acs.orgescholarship.org This multiconfigurational nature is consistent with experimental observations of intermediate valence for the ytterbium atom. acs.orgescholarship.org Such detailed electronic structure information is crucial for understanding the magnetic properties and reactivity of these complexes.

Theoretical studies of the electronic spectra of protonated this compound derivatives have also been conducted to understand the nature of intramolecular charge-transfer (ICT) bands. acs.org For a monoprotonated species, calculations showed that the lowest energy absorption with significant intensity corresponds to a HOMO-1 to LUMO excitation, characteristic of an ICT band. acs.org Similarly, for the diprotonated species, the strong ICT band was also assigned to a HOMO-1 to LUMO transition. acs.org These calculations provide a fundamental understanding of the changes in electronic states upon protonation.

Molecular Modeling of Coordination Complexes and Supramolecular Assemblies

The ability of this compound to act as a versatile ligand has led to extensive molecular modeling of its coordination complexes and supramolecular assemblies. These studies help in understanding the coordination modes and the resulting properties of the metal complexes.

DFT calculations have been instrumental in characterizing the various coordination modes of 4,5-diazafluoren-9-one (B35911) (DAF) with palladium(II) acetate (B1210297). nih.gov These studies identified monomeric and dimeric structures where DAF exhibits κ¹, κ², and μ coordination modes. nih.gov The computational results complemented experimental data from NMR spectroscopy and X-ray crystallography, providing a comprehensive picture of the complex equilibria in solution. nih.gov Understanding these coordination modes is vital for elucidating the role of DAF as a ligand in catalysis. nih.gov

Molecular modeling has also been applied to study supramolecular assemblies involving this compound derivatives. For instance, the crystal structure of a 9,9-bis(p-methoxyphenyl)-4,5-diazafluorene revealed a columnar packing structure where the methoxyphenyl groups overlap. researchgate.net The this compound units themselves form a coil-like structure. researchgate.net Such insights into the solid-state packing are important for understanding the material's properties and for designing new crystalline materials.

Theoretical Insights into Reaction Pathways, Transition States, and Selectivity

Computational chemistry provides powerful tools to investigate reaction mechanisms, identify transition states, and predict selectivity in reactions involving this compound.

Theoretical studies have been conducted on the [3+2] cycloaddition reactions between diazafluorene derivatives and nitroalkenes. growingscience.com DFT calculations at the B3LYP/6-31G(d) level of theory were used to explore the reaction mechanism, finding that it proceeds through transition states with varying degrees of synchronicity, without the involvement of zwitterionic intermediates. growingscience.com

In the context of catalysis, DFT calculations have been used to understand the beneficial effect of 4,5-diazafluoren-9-one (DAF) in Pd-catalyzed aerobic oxidation reactions. researchgate.net It is proposed that the ability of DAF to interconvert between κ²- and κ¹-coordination modes facilitates access to open coordination sites at the Pd(II) center, which can stabilize intermediates and transition states in key steps like C-H activation. nih.govresearchgate.net